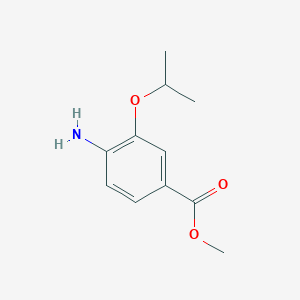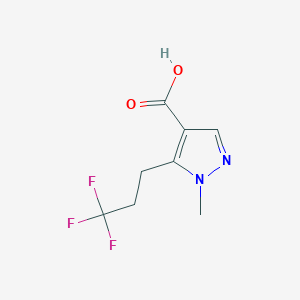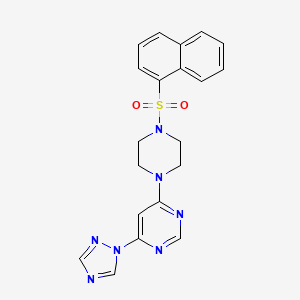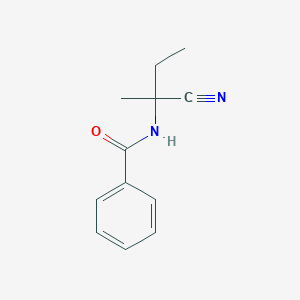![molecular formula C11H11F4N B2696980 Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine CAS No. 777001-63-5](/img/structure/B2696980.png)
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the molecular formula C11H11F4N . It has a molecular weight of 233.21 . The compound is in liquid form and should be stored at 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 4°C . The compound has a molecular weight of 233.21 .Aplicaciones Científicas De Investigación
Synthesis and Structural Features
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine and its derivatives have been explored for their unique synthesis methods and structural features. A study detailed the synthesis of monofluorinated cyclopropanecarboxylates, leading to the production of various fluorinated cyclopropylmethyl and cyclopropylethyl amines. These compounds were examined for their solid-state structures through X-ray crystallography, revealing close intermolecular C-H⋯F-C contacts with significant implications for their reactivity and potential biological activities (Haufe et al., 2002).
Antagonistic Activities and Synthesis Methods
Another research avenue includes the synthesis of ciproxifan, a novel reference antagonist for the histamine H3 receptor, showcasing a simplified synthesis procedure that could influence future pharmacological research (Stark, 2000).
Fluoroalkylation and Ring Cleavage
Innovative synthetic routes have utilized tertiary cyclopropanols for the synthesis of distally fluorinated ketones. These processes involve cyclopropane ring cleavage and demonstrate the utility of sulfinate salts as fluoroalkylating reagents, expanding the toolbox for creating fluorinated organic compounds with potential pharmaceutical applications (Konik et al., 2017).
Asymmetric Synthesis of Fluorinated Cyclopropanes
The asymmetric synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes has been a focus, given their significance in medicinal chemistry. Research has developed new routes for the stereoselective synthesis of these building blocks, crucial for the design of bioactive compounds with enhanced metabolic profiles (Pons et al., 2021).
Antiviral and Antimicrobial Properties
The synthesis and evaluation of monofluorinated cyclopropanoid nucleosides have shown biological relevance, with specific derivatives demonstrating antiviral activities against HSV-1 and HSV-2. This indicates the potential of this compound derivatives in developing new antiviral agents (Rosen et al., 2004).
Anti-Mycobacterial Applications
Research into the synthesis of aryloxyphenyl cyclopropyl methanones has unveiled a class of compounds with promising anti-mycobacterial activities. These findings open pathways for new treatments against tuberculosis, highlighting the broad therapeutic potential of this compound derivatives (Dwivedi et al., 2005).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302, H314, and H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFFAHMGICHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2696901.png)


![4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b']dipyridin-2(1H)-one](/img/structure/B2696908.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2696909.png)
![2-[[Amino(anilino)methylidene]amino]acetic acid;hydrochloride](/img/structure/B2696910.png)
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2696916.png)

